

In-Depth Technical Guide: 5-Methyl-1-hexanol (CAS Number 627-98-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1-hexanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexanol, identified by CAS number 627-98-5, is a branched-chain primary alcohol. [1][2] Its chemical structure consists of a six-carbon chain with a hydroxyl group on the first carbon and a methyl group on the fifth carbon. [3] This structure imparts specific physical and chemical properties that make it a subject of interest in various chemical synthesis applications, including as a versatile intermediate in the production of a range of downstream chemicals. [4] [5] This technical guide provides a comprehensive overview of the known properties and hazards of **5-Methyl-1-hexanol**, with a focus on data relevant to research and development.

Physical and Chemical Properties

5-Methyl-1-hexanol is a colorless liquid under standard conditions. [3] Its branched structure influences its physical properties, such as its boiling and melting points, when compared to its straight-chain isomer, 1-heptanol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **5-Methyl-1-hexanol**

Property	Value	Source
CAS Number	627-98-5	[6][7]
Molecular Formula	C ₇ H ₁₆ O	[2][6][7]
Molecular Weight	116.20 g/mol	[2][6][7]
Appearance	Colorless liquid	[3]
Boiling Point	167-168 °C (at 760 mmHg)	[5][8]
Density	0.823 g/mL at 25 °C	[5][8]
Refractive Index	n _{20/D} 1.422	[8]
Solubility	Miscible with alcohols and ether.	
LogP (o/w)	2.1	[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **5-Methyl-1-hexanol**. Key spectral features are summarized below.

3.1 Mass Spectrometry (GC-MS)

The mass spectrum of **5-Methyl-1-hexanol** obtained by electron ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification.[9] The NIST WebBook provides access to the mass spectrum of 1-Hexanol, 5-methyl-. [9]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR spectra are available for **5-Methyl-1-hexanol**, providing detailed information about its molecular structure.[6] The spectra can be found in databases such as PubChem.[6]

3.3 Infrared (IR) Spectroscopy

The IR spectrum of **5-Methyl-1-hexanol** exhibits characteristic absorption bands corresponding to its functional groups. A prominent feature is the broad absorption band in the region of 3200-3600 cm^{-1} , which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations are observed in the 2850-3000 cm^{-1} region.[6]

Hazards and Toxicological Information

Understanding the hazards associated with **5-Methyl-1-hexanol** is essential for its safe handling in a laboratory and industrial setting. The available data indicates that it should be handled with care.

Table 2: Hazard Identification for **5-Methyl-1-hexanol**

Hazard	GHS Classification	Precautionary Statements
Acute Oral Toxicity	Not classified	-
Skin Corrosion/Irritation	Causes skin irritation (Category 2)	P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation	Causes serious eye irritation (Category 2A)	P264, P280, P305+P351+P338, P337+P313
Flammability	Flammable liquid and vapor	P210, P233, P240, P241, P242, P280, P303+P361+P353, P370+P378, P403+P235, P501

Data aggregated from GHS information provided to ECHA C&L Inventory.[6]

4.1 Toxicological Summary

Detailed toxicological studies on **5-Methyl-1-hexanol** are limited in the publicly available literature. However, based on its classification, it is known to cause skin and serious eye irritation.[6] Ingestion may be harmful, and inhalation of high concentrations of vapor may cause respiratory tract irritation.[6]

Experimental Protocols

Detailed, validated experimental protocols for the determination of all physical and toxicological properties of **5-Methyl-1-hexanol** are not readily available in a single, comprehensive source. However, standardized methods, such as those established by the OECD and other regulatory bodies, are typically employed.

5.1 Determination of Boiling Point

A standard method for determining the boiling point of a liquid like **5-Methyl-1-hexanol** involves distillation or the use of a Thiele tube apparatus.^{[10][11][12]} The procedure generally involves heating the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure.^{[11][12]}

5.2 Spectroscopic Analysis (GC-MS, NMR, IR)

Standard protocols for spectroscopic analysis are followed. For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the gas chromatograph.^{[8][13]} For NMR, the sample is dissolved in a deuterated solvent.^[14] For IR spectroscopy, a thin film of the neat liquid is placed between two KBr plates.^{[15][16]}

5.3 Acute Oral Toxicity Testing (General Protocol)

Acute oral toxicity is typically determined using methods like the Up-and-Down Procedure or the Fixed Dose Method, which aim to reduce the number of animals used.^{[3][17][18]} A common protocol involves administering a single dose of the substance to fasted animals (e.g., rats) and observing them for signs of toxicity and mortality over a period of 14 days.^{[3][17]}

5.4 Skin Irritation Testing (In Vitro Protocol)

Modern approaches to skin irritation testing utilize in vitro methods with reconstructed human epidermis models.^{[19][20][21][22]} A general protocol involves the topical application of the test substance to the tissue model for a defined period, followed by an assessment of cell viability, typically using the MTT assay.^{[20][21][22]} A significant reduction in cell viability compared to a negative control indicates an irritant potential.^[20]

5.5 Eye Irritation Testing (In Vitro Protocol)

Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium are employed to assess eye irritation potential.[4][23] The test substance is applied to the surface of the corneal model, and the subsequent effect on cell viability is measured to classify the substance's irritation level.[4]

Role in Synthesis and Drug Development

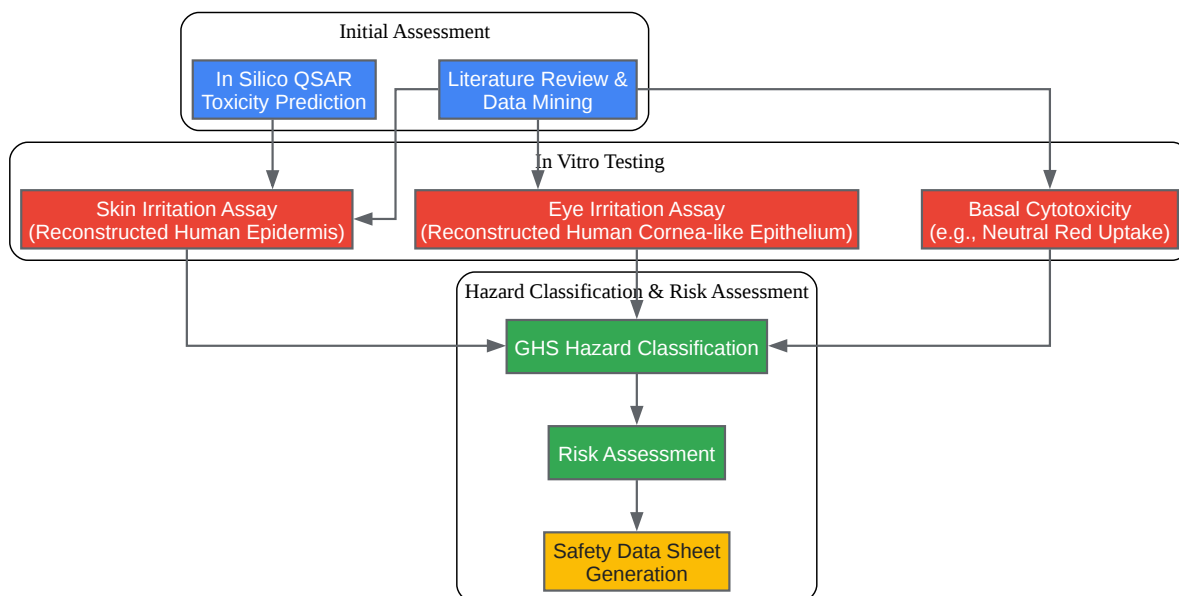
5-Methyl-1-hexanol serves as a versatile chemical intermediate in various organic syntheses.[4][5] Its hydroxyl group can undergo common reactions such as esterification, etherification, and oxidation to produce a variety of downstream products.[1]

One cited, though not extensively documented, application is its potential use as an intermediate in the synthesis of flavolipids, which have been investigated for their antitumor activity.[24] Flavonoids, a broad class of natural products, have shown a wide range of biological activities, including antitumor effects.[1][25][26] However, a direct and well-established link between **5-Methyl-1-hexanol** and the synthesis of potent antitumor flavolipids requires further investigation. The broader class of lipids and their analogues are also being explored for their potential as anticancer drugs.[27]

Visualizations

7.1 General Experimental Workflow for Hazard Assessment

The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical substance like **5-Methyl-1-hexanol**, incorporating both in silico and in vitro testing methods.



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A generalized workflow for chemical hazard assessment.

Note: Due to the limited publicly available information on specific biological signaling pathways involving **5-Methyl-1-hexanol**, a signaling pathway diagram could not be generated. The provided diagram illustrates a logical workflow for experimental hazard assessment.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Methyl-1-hexanol (CAS Number 627-98-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128172#cas-number-627-98-5-properties-and-hazards]

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